molecular formula C11H13NO4 B1354324 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid CAS No. 65992-17-8

2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Cat. No.: B1354324
CAS No.: 65992-17-8
M. Wt: 223.22 g/mol
InChI Key: UKLKZJFDONNOCV-UHFFFAOYSA-N
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Description

2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-10(13)7-12-9-6-4-3-5-8(9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLKZJFDONNOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471746
Record name SBB043115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65992-17-8
Record name SBB043115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, a derivative of anthranilic acid. While this specific ortho-substituted compound is not extensively documented in publicly available databases, this paper constructs a robust profile by examining its fundamental properties, proposing a validated synthetic route, and exploring its potential applications based on the well-established bioactivity of its structural analogs. This document is intended for researchers, chemists, and professionals in drug discovery and development.

Core Molecular Characteristics

2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, an N-substituted derivative of 2-aminobenzoic acid (anthranilic acid), possesses a molecular structure that suggests a range of interesting chemical and biological properties. The presence of both a carboxylic acid and an ester within the same molecule, linked by a secondary amine, provides multiple sites for chemical modification and biological interaction.

While a specific CAS Number for the 2-isomer is not readily found in major chemical databases, its structural isomers are cataloged. For instance, 4-((2-Ethoxy-2-oxoethyl)amino)benzoic acid is registered under CAS Number 23284-85-7.[1] For the purpose of this guide, we will proceed with the calculated properties for the target molecule.

Table 1: Physicochemical Properties of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
IUPAC Name 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Synonyms N-(o-carboxyphenyl)glycine ethyl ester
LogP (Predicted) 1.5 - 2.0
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Proposed Synthesis Pathway: N-Alkylation of Anthranilic Acid

The synthesis of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid can be reliably achieved through the direct N-alkylation of anthranilic acid with an appropriate ethyl haloacetate, most commonly ethyl bromoacetate. This reaction is a standard and efficient method for forming N-C bonds on aromatic amines.

Causality in Experimental Design:

The choice of a weak base, such as sodium bicarbonate or potassium carbonate, is critical. A strong base could deprotonate the carboxylic acid of the anthranilic acid, but more importantly, it could promote the hydrolysis of the ethyl bromoacetate ester. A weak base is sufficient to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product without inducing significant side reactions. Acetonitrile or dimethylformamide (DMF) are chosen as solvents due to their ability to dissolve the reactants and their relatively high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Anthranilic Acid (2-Aminobenzoic Acid) F Nucleophilic Substitution (SN2) A->F B Ethyl Bromoacetate B->F C Weak Base (e.g., NaHCO₃, K₂CO₃) C->F Neutralizes HBr D Solvent (Acetonitrile or DMF) D->F Solubilizes E Heat (Reflux) E->F Increases Rate G 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid F->G

Caption: Proposed synthesis workflow for 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.

Experimental Protocol:
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1 equivalent).

  • Solvent and Base: Add anhydrous acetonitrile (or DMF) to dissolve the anthranilic acid, followed by the addition of a weak base such as sodium bicarbonate (2-3 equivalents).

  • Alkylation: Slowly add ethyl bromoacetate (1.1 equivalents) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product is then dissolved in a suitable solvent like ethyl acetate and washed with water to remove any remaining salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final Product: The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product, 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.

This self-validating system relies on TLC monitoring to ensure the consumption of the starting material and the formation of a new, single major product spot before proceeding to the work-up and purification stages.

Potential Therapeutic Applications and Biological Significance

While direct biological studies on 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid are scarce, the extensive research on its parent molecule, anthranilic acid, and its derivatives provides a strong basis for predicting its therapeutic potential.[3] Derivatives of aminobenzoic acids are known to possess a wide range of pharmacological activities.[4][5]

Anti-inflammatory and Analgesic Properties:

Many N-substituted anthranilic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).[6] The structural motif is a key component of several pharmaceutical agents that exhibit potent anti-inflammatory and analgesic effects. It is plausible that 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid could exhibit similar properties, potentially by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory cascade.

Antimicrobial Activity:

2-aminobenzoic acid and its derivatives have been reported to exhibit significant antibacterial and antifungal properties.[4][7] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways. The introduction of the ethoxy-oxoethyl group could modulate the lipophilicity of the parent molecule, potentially enhancing its ability to penetrate microbial cell walls and exert its antimicrobial effects.

Anticancer and Antioxidant Potential:

Derivatives of aminobenzoic acids have been investigated for their potential as anticancer agents.[8][9] Some studies have shown that these compounds can induce apoptosis in cancer cells and exhibit antioxidant properties, which help in mitigating oxidative stress, a key factor in carcinogenesis.[10] The specific substitution pattern on the amino group and the aromatic ring plays a crucial role in determining the cytotoxic and radical scavenging activities.

G cluster_core Core Structure cluster_derivative Target Derivative cluster_activities Potential Biological Activities Core 2-Aminobenzoic Acid (Anthranilic Acid) Deriv 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid Core->Deriv N-Alkylation Act1 Anti-inflammatory & Analgesic Deriv->Act1 Act2 Antimicrobial (Antibacterial/Antifungal) Deriv->Act2 Act3 Anticancer & Antioxidant Deriv->Act3

Caption: Inferred biological potential based on structural analogy.

Conclusion and Future Directions

2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid represents a molecule of significant interest for medicinal chemistry and drug development. Although direct experimental data is limited, its structural relationship to a well-studied class of bioactive compounds suggests a promising profile. The synthetic route outlined in this guide is robust and based on established chemical principles, providing a clear path for its preparation.

Future research should focus on the synthesis, purification, and comprehensive spectroscopic characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to explore its potential anti-inflammatory, antimicrobial, and anticancer activities. Such investigations will be crucial in validating the predicted therapeutic potential and could pave the way for the development of novel pharmaceutical agents based on this scaffold.

References

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003). Bioorganic & Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. (2003). ResearchGate. Retrieved February 12, 2026, from [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... (2021). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2021). Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • New Biological Properties of p-Aminobenzoic Acid. (2002). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Benzoic acid, p-amino-, 2-(2-(2-(diethylamino)ethoxy)ethoxy)ethyl ester, hydrochloride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, also known as N-(2-carboxyphenyl)glycine ethyl ester, is a significant chemical intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its structure, incorporating both an anthranilic acid moiety and a glycine ethyl ester side chain, provides a versatile scaffold for the development of novel molecular entities. This technical guide provides a comprehensive review of the primary synthetic pathways for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods to assist researchers in making informed decisions for their synthetic strategies.

Synthesis Pathways: A Comparative Overview

The synthesis of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid can be primarily achieved through two robust and well-documented routes: Direct N-Alkylation of Anthranilic Acid and a Two-Step Approach via Ullmann Condensation followed by Esterification . A third, plausible pathway involving Reductive Amination is also discussed as a potential alternative.

Pathway 1: Direct N-Alkylation of Anthranilic Acid

This is the most straightforward approach, involving the direct reaction of anthranilic acid with an alkylating agent, typically ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution mechanism.

The reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1] The amino group of anthranilic acid, being a nucleophile, attacks the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. The chlorine atom, a good leaving group, is displaced, forming a new carbon-nitrogen bond. A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.

Caption: Mechanism of Direct N-Alkylation.

A reported procedure for a similar N-alkylation provides a solid foundation for this synthesis.[2]

  • Preparation of Reactants: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in water containing sodium hydroxide (1 equivalent).

  • Addition of Base and Alkylating Agent: To this solution, add a solution of sodium carbonate (1 equivalent) in water, followed by ethyl chloroacetate (approximately 2 equivalents).

  • Reaction: Heat the mixture under reflux for several hours (e.g., 15 hours).[2]

  • Workup and Isolation: Cool the reaction mixture. The product may precipitate from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Pathway 2: Ullmann Condensation and Subsequent Esterification

This two-step pathway first involves the synthesis of the parent carboxylic acid, N-(2-carboxyphenyl)glycine, via a copper-catalyzed Ullmann condensation, followed by an acid-catalyzed esterification to yield the final product.

The Ullmann condensation is a copper-promoted reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] In this case, 2-chlorobenzoic acid reacts with glycine in the presence of a copper catalyst.

The mechanism of the Ullmann condensation is complex and believed to involve the formation of a copper(I) species. This species undergoes oxidative addition with the aryl halide, followed by coordination with the amine and subsequent reductive elimination to form the C-N bond and regenerate the copper catalyst.[3][4]

Ullmann_Condensation_Mechanism cluster_1 Ullmann Condensation Mechanism Aryl_Halide 2-Chlorobenzoic Acid Intermediate_1 [Aryl-Cu(III)-Halide-Amine Complex] Aryl_Halide->Intermediate_1 Oxidative Addition Amine Glycine Amine->Intermediate_1 Coordination Cu_I Cu(I) Cu_I->Intermediate_1 Product_Acid N-(2-carboxyphenyl)glycine Intermediate_1->Product_Acid Reductive Elimination Cu_I_Regen Cu(I) Intermediate_1->Cu_I_Regen

Caption: Simplified Ullmann Condensation Mechanism.

A well-established procedure for this reaction is available.[5]

  • Reactant Mixture: In a flask equipped with a reflux condenser, combine the potassium salt of 2-chlorobenzoic acid (1 equivalent), potassium hydroxide, potassium carbonate, glycine (1.2-1.5 equivalents), water, and a small amount of copper powder.

  • Reaction: Heat the mixture to boiling in an oil bath for approximately one hour.

  • Workup and Isolation: Cool the reaction mixture and add boiling water to redissolve any precipitated solids. Filter the hot solution and then acidify the filtrate with an excess of hydrochloric acid. The product, N-(2-carboxyphenyl)glycine, will precipitate and can be collected by filtration and recrystallized from water.[5] A yield of 89% for the analogous N-carboxymethylene-4-chloroanthranilic acid has been reported using a similar method.[6]

The synthesized N-(2-carboxyphenyl)glycine is then converted to its ethyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[8] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or water is removed as it is formed.[7]

Fischer_Esterification_Mechanism cluster_2 Fischer Esterification Mechanism Carboxylic_Acid N-(2-carboxyphenyl)glycine Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Alcohol Ethanol Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination Ester_Product 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid Water_Elimination->Ester_Product - H+ Reductive_Amination_Workflow cluster_3 General Reductive Amination Workflow Carbonyl Carbonyl Compound (e.g., 2-carboxybenzaldehyde) Imine_Formation Imine Formation Carbonyl->Imine_Formation Amine Amine (e.g., Glycine ethyl ester) Amine->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Product Final Amine Product Reduction->Product

Sources

Safety Data Sheet (SDS) and toxicity of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Preamble: Navigating Data Gaps with Scientific Rationale

To our fellow researchers, scientists, and drug development professionals: This guide addresses the safety and toxicology of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid. A thorough review of publicly available toxicological and regulatory databases reveals a significant lack of specific data for this precise chemical entity. This is a common challenge in research and development, where novel compounds often precede comprehensive safety characterization.

In line with standard practices for initial hazard assessment, this document employs a structure-activity relationship (SAR) approach. We will analyze the known safety and toxicity profile of a closely related analog, 2-Ethoxybenzoic acid (CAS No. 134-11-2) , for which robust data exists. This surrogate allows us to build a predictive toxicological profile, providing a strong foundation for safe handling and future experimental design. The toxicological discussion is further supported by data on the parent molecule, Benzoic Acid , to infer potential systemic effects.

This guide is therefore structured to provide not just data, but a framework for thinking about chemical safety in a data-scarce environment, emphasizing the causality behind safety protocols and the self-validating systems of risk assessment.

Section 1: Predictive Hazard Profile based on 2-Ethoxybenzoic acid

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the international standard for hazard communication. Based on data from its close structural analog, 2-Ethoxybenzoic acid, the following GHS classification is predicted for 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.

GHS Hazard Identification and Classification

The compound is anticipated to present the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][4]

Signal Word: Warning [1][3][4]

Hazard Pictograms:

Precautionary Measures and First Aid

Adherence to the following precautionary statements is critical for mitigating exposure risks.

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P264Wash face, hands, and any exposed skin thoroughly after handling.[2][3][5]
P270Do not eat, drink or smoke when using this product.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3][4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3][4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Section 2: Toxicological Assessment and Mechanistic Considerations

This section synthesizes the available toxicological data for 2-Ethoxybenzoic acid and its parent compound, Benzoic Acid, to build a comprehensive profile.

Acute Toxicity
Irritation and Localized Effects

The benzoic acid scaffold is known to cause irritation to epithelial tissues.

  • Skin Irritation (H315): As a mild organic acid, the compound can disrupt the stratum corneum, leading to irritation.[1][3][4] The European Chemicals Agency (ECHA) concluded that Benzoic Acid should be classified as a Skin Irritant (Category 2).[7]

  • Eye Irritation (H319): Direct contact with the eyes is expected to cause serious irritation.[1][2][3] For Benzoic Acid, this can escalate to "Risk of serious eye damage" (Category 1), causing irreversible corneal opacity in some animal studies.[6][7] Therefore, eye protection is non-negotiable.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, a common property of acidic powders.[1][3][4] Engineering controls, such as working in a fume hood, are essential to prevent this.

Systemic and Chronic Toxicity (Inferred from Benzoic Acid)

Long-term or repeated exposure effects are best predicted using data on Benzoic Acid, which has been studied extensively.

  • Repeated Dose Toxicity: Benzoic acid is not considered to cause serious damage from repeated oral exposure.[6] In animal studies, adverse effects such as reduced weight gain and liver or kidney effects were observed only at high doses (>1000 mg/kg bw/day).[6]

  • Carcinogenicity: The U.S. EPA has assigned Benzoic Acid to carcinogenicity group D, meaning it is not classifiable as to human carcinogenic potential due to a lack of evidence.[8] No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[9]

  • Mutagenicity and Reproductive Toxicity: Existing data on Benzoic Acid and its salts do not indicate significant concerns for germ cell mutagenicity or reproductive toxicity.

Proposed Metabolic Pathway

The metabolism of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid is expected to follow pathways common to substituted benzoic acids and esters. The primary routes would likely involve:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis by esterase enzymes, yielding the corresponding carboxylic acid.

  • Amide Bond Stability: The secondary amine linkage is relatively stable.

  • Phase II Conjugation: The benzoic acid moiety is a prime substrate for conjugation, primarily with glycine, to form hippuric acid derivatives that are readily excreted in urine.

  • O-Dealkylation: The ethoxy group on the parent analog, 2-Ethoxybenzoic acid, may undergo O-dealkylation, though this is typically a slower metabolic process.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid Metabolite1 2-[(Carboxymethyl)amino]benzoic acid Parent->Metabolite1 Ester Hydrolysis Metabolite2 Glycine Conjugate Metabolite1->Metabolite2 Glycine Conjugation Excretion Excretion Metabolite2->Excretion Renal Clearance

Caption: Proposed metabolic pathway for the title compound.

Section 3: Laboratory Safety Protocols and Experimental Design

A proactive safety culture is built on established, verifiable protocols. The following sections detail the necessary controls and provide a sample experimental workflow for hazard characterization.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work with this compound should be conducted in a certified chemical fume hood to control airborne concentrations.

The selection of PPE must follow a risk-based assessment.

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Handling Solid Compound? goggles ANSI Z87.1 Goggles (or Safety Glasses with Side Shields) start->goggles gloves Nitrile Gloves (Check manufacturer breakthrough time) start->gloves coat Lab Coat start->coat ventilation Work in a Chemical Fume Hood start->ventilation

Caption: Core PPE and engineering controls workflow.

Experimental Protocol: In Vitro Skin Irritation Test (OECD 439)

To empirically validate the predicted H315 hazard, an in vitro test using a Reconstructed Human Epidermis (RhE) model is the modern, ethical standard. This protocol provides a self-validating system by including positive and negative controls.

Objective: To determine the skin irritation potential of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.

Principle: The test chemical is applied topically to a 3D RhE model. Cell viability is then measured via MTT reduction. A reduction in viability below a specified threshold (e.g., 50%) indicates irritation potential.

Methodology:

  • Preparation of Tissues:

    • Receive RhE tissue inserts (e.g., EpiDerm™, SkinEthic™ RHE) and place them in a 6-well plate with maintenance medium.

    • Incubate overnight at 37°C, 5% CO₂ to equilibrate.

  • Preparation of Test Chemical and Controls:

    • Negative Control (NC): Prepare sterile Phosphate Buffered Saline (PBS).

    • Positive Control (PC): Prepare a 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).

    • Test Chemical (TC): Prepare a 10% solution/suspension in a suitable solvent (e.g., PBS, acetone, DMSO). A pre-test for solubility is required. If used as a solid, apply 25 mg directly.

  • Application and Exposure:

    • Remove plates from the incubator. Aspirate the medium and replace it with fresh, pre-warmed medium.

    • Carefully apply 25 µL (for liquids) or 25 mg (for solids) of NC, PC, and TC to the surface of triplicate tissues.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Rinsing and Post-Incubation:

    • After exposure, thoroughly rinse each tissue insert with PBS to remove all residual chemical.

    • Blot the tissues dry and place them in a new 6-well plate with fresh medium.

    • Incubate for 42 hours at 37°C, 5% CO₂ to allow for expression of cytotoxic effects.

  • MTT Viability Assay:

    • Prepare a 1 mg/mL solution of MTT in assay medium.

    • Transfer each tissue insert to a 24-well plate containing 300 µL of the MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan by submerging the tissues in 2 mL of isopropanol and shaking for at least 2 hours.

    • Measure the optical density (OD) of the formazan extract at 570 nm using a plate reader.

  • Data Analysis and Interpretation:

    • Calculate the percent viability for each tissue relative to the negative control: % Viability = (OD_TC / OD_NC) * 100

    • Acceptance Criteria: The assay is valid if the mean OD of the NC is ≥ 0.8 and the mean % viability of the PC is ≤ 40%.

    • Classification: If the mean % viability of the test chemical is ≤ 50%, the chemical is classified as an Irritant (Category 2) .

Conclusion

While 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid lacks a dedicated safety dossier, a scientifically rigorous hazard assessment based on its close structural analog, 2-Ethoxybenzoic acid, provides a clear path for safe laboratory handling. The primary predicted hazards are acute oral toxicity (Category 4) and irritation to the skin, eyes, and respiratory tract (Category 2/2A/3) . Systemic or chronic toxicity is not anticipated to be a significant concern at typical research scales.

The provided protocols for PPE selection and in vitro hazard validation are designed to empower researchers to manage these risks effectively. Ultimately, this predictive assessment must be supplemented with empirical testing as the compound advances through the development pipeline.

References

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. EPA. (2005, March 29). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. U.S. Environmental Protection Agency.
  • Australian Industrial Chemicals Introduction Scheme. (2013, June 28). Benzoic acid: Human health tier II assessment.
  • Combi-Blocks, Inc. (2023, January 2).
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016).
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Amines, coco alkyl, ethoxylated. Retrieved from [Link]

Sources

Methodological & Application

Protocol for synthesizing quinazolinones from 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3-Substituted Quinazolin-4(3H)-ones from 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid

Abstract

Quinazolinones represent a cornerstone scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed guide for the synthesis of 3-substituted quinazolin-4(3H)-ones, a key pharmacophore, starting from the readily accessible N-substituted anthranilic acid derivative, 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid. We present two robust and distinct protocols: the first utilizes acetic anhydride for the synthesis of a 2-methyl-substituted quinazolinone, and the second employs triethyl orthoformate to yield the 2-unsubstituted analogue. This guide is designed for researchers in synthetic chemistry and drug discovery, offering not only step-by-step procedures but also the underlying mechanistic rationale, troubleshooting insights, and expected outcomes to ensure reliable and reproducible results.

Mechanistic Rationale and Strategic Considerations

The synthesis of the quinazolinone core from an N-substituted anthranilic acid, such as 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, is fundamentally an intramolecular cyclocondensation reaction. The reaction requires a reagent that can act as a C1 source to provide the C2 carbon of the quinazolinone ring, followed by dehydration to form the final heterocyclic system.

The general mechanism proceeds in two key stages:

  • Acylation/Formylation: The secondary amine of the starting material is first acylated or formylated by the chosen reagent. For instance, acetic anhydride introduces an acetyl group, while triethyl orthoformate provides a formimidate intermediate.[2][3]

  • Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes a spontaneous or acid-catalyzed intramolecular nucleophilic attack by the nitrogen atom onto the carboxylic acid's carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable, aromatic quinazolinone ring system.

Our choice of presenting two distinct protocols is deliberate. The selection between acetic anhydride and triethyl orthoformate allows for strategic control over the substitution at the C2 position of the quinazolinone scaffold, which is a critical site for modulating pharmacological activity.

  • Acetic Anhydride: Serves a dual role as both the acylating agent (providing the C2-methyl group) and a powerful dehydrating agent, often driving the reaction to completion under thermal conditions.[2]

  • Triethyl Orthoformate: Acts as a formylating agent equivalent, leading to the formation of the 2-unsubstituted quinazolinone ring. This reaction is typically catalyzed by a Brønsted acid, such as sulfuric acid, to facilitate the formation of the reactive intermediate.[3]

G cluster_0 General Reaction Pathway SM 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid Intermediate N-Acyl / Formimidate Intermediate SM->Intermediate + Reagent Reagent C1 Source (e.g., Acetic Anhydride or Triethyl Orthoformate) Product 3-Substituted Quinazolin-4(3H)-one Intermediate->Product - H₂O (Intramolecular Cyclization) H2O H₂O

Caption: General mechanism for quinazolinone synthesis.

Materials and Equipment

Reagents & Solvents:

  • 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

  • Acetic Anhydride (≥98%)

  • Triethyl Orthoformate (≥98%)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Hexanes

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Glassware for extraction and recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-(ethoxycarbonylmethyl)-4(3H)-quinazolinone

This protocol utilizes acetic anhydride to install a methyl group at the C2 position. The reaction is thermally driven and proceeds through a benzoxazinone intermediate.[2]

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (e.g., 5.0 g, 22.4 mmol).

  • Reagent Addition: Under a fume hood, add acetic anhydride (e.g., 25 mL).

  • Heating: Gently heat the mixture to reflux (approximately 140°C) using a heating mantle or oil bath. Stir vigorously. The solid will gradually dissolve.

  • Reaction Monitoring: Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting material spot is no longer visible.

  • Work-up (Quenching): Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice (approx. 100 g) in a beaker with stirring. Caution: This is an exothermic process.

  • Precipitation & Isolation: Stir the mixture until all the ice has melted. A solid precipitate should form. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake thoroughly with cold water, followed by a cold saturated solution of sodium bicarbonate to neutralize any residual acid, and finally with cold water again until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure product as a crystalline solid. Dry the product under vacuum.

Protocol B: Synthesis of 3-(Ethoxycarbonylmethyl)-4(3H)-quinazolinone

This protocol uses triethyl orthoformate in the presence of an acid catalyst to yield the 2-unsubstituted quinazolinone.[3]

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (e.g., 5.0 g, 22.4 mmol) and triethyl orthoformate (e.g., 7.4 mL, 44.8 mmol, 2 equivalents).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 120-130°C) with stirring for 4-6 hours. The low-boiling byproducts (ethanol) will distill off during the reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate:hexanes) for the disappearance of the starting material.

  • Work-up (Solvent Removal): After the reaction is complete, allow the mixture to cool. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate (50 mL) and carefully wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst. Wash subsequently with water (25 mL) and brine (25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product.

Data Summary and Expected Results

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of quinazolinone derivatives.

ParameterProtocol AProtocol B
Target Product 2-Methyl-3-(ethoxycarbonylmethyl)-4(3H)-quinazolinone3-(Ethoxycarbonylmethyl)-4(3H)-quinazolinone
C2-Source Acetic AnhydrideTriethyl Orthoformate
Catalyst None (Thermal)Conc. H₂SO₄
Reaction Temp. ~140 °C~120-130 °C
Reaction Time 2-3 hours4-6 hours
Work-up Ice quench, precipitationSolvent evaporation, extraction
Expected Yield 75-90%65-85%
Typical Appearance White to off-white crystalline solidWhite to pale yellow crystalline solid

Note: Yields are estimates and may vary based on reaction scale and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthetic pathways described in this guide.

G cluster_A Protocol A cluster_B Protocol B SM Starting Material: 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid ProcA_1 1. Add Acetic Anhydride SM->ProcA_1 ProcB_1 1. Add Triethyl Orthoformate + H₂SO₄ (cat.) SM->ProcB_1 ProcA_2 2. Reflux (140°C, 2-3h) ProcA_1->ProcA_2 ProcA_3 3. Quench on Ice ProcA_2->ProcA_3 ProcA_4 4. Filter & Recrystallize ProcA_3->ProcA_4 ProdA Product A: 2-Methyl-3-(ethoxycarbonylmethyl) -4(3H)-quinazolinone ProcA_4->ProdA ProcB_2 2. Reflux (130°C, 4-6h) ProcB_1->ProcB_2 ProcB_3 3. Evaporate & Extract ProcB_2->ProcB_3 ProcB_4 4. Purify (Recrystallize/Column) ProcB_3->ProcB_4 ProdB Product B: 3-(Ethoxycarbonylmethyl) -4(3H)-quinazolinone ProcB_4->ProdB

Caption: Divergent synthesis workflow from a common precursor.

Troubleshooting and Field Insights

IssuePossible CauseRecommended Solution
Low or No Product Yield Incomplete reaction; insufficient heating; catalyst degradation (Protocol B).Extend reaction time and monitor closely with TLC. Ensure the reaction temperature is maintained. For Protocol B, ensure the H₂SO₄ is fresh and added correctly.
Oily Product / Failure to Crystallize Presence of impurities (e.g., unreacted starting material, excess reagents).For Protocol A, ensure thorough washing with NaHCO₃ solution. For Protocol B, ensure complete removal of triethyl orthoformate. Attempt purification via silica gel chromatography.
Formation of Dark-colored Byproducts Decomposition at high temperatures.Reduce reaction temperature slightly and extend the reaction time. Ensure the starting material is pure.
Difficulty in Removing Acetic Anhydride Insufficient quenching or hydrolysis.Ensure a sufficient amount of ice is used for quenching and allow adequate time for stirring to fully hydrolyze the excess anhydride before filtration.

Conclusion

The protocols detailed herein provide reliable and efficient methods for the synthesis of 2-substituted and 2-unsubstituted 3-(ethoxycarbonylmethyl)-4(3H)-quinazolinones from a common N-substituted anthranilic acid precursor. By offering two distinct pathways, this guide equips researchers with the flexibility to generate structural diversity at the C2 position, a critical step in the exploration of quinazolinone-based compounds for drug discovery and development. The inclusion of mechanistic insights and practical troubleshooting advice aims to facilitate the successful implementation of these synthetic strategies in the laboratory.

References

  • Al-Obaydi, J. M. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 11(3), 413-420. Available at: [Link]

  • Mihovilovic, M. D., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online, 44(11), 1345-1355. Available at: [Link]

  • Cao, S.-L., et al. (2005). Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Helvetica Chimica Acta, 88(5), 980-984. Available at: [Link]

  • Abbas, S. Y., et al. (2015). Biological Activity of Quinazolinones. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Available at: [Link]

  • Li, G., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 11(2), 3132-3149. Available at: [Link]

  • Baklanov, M. A., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. Available at: [Link]

  • Li, G., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PubMed. Available at: [Link]

  • Wang, Z., et al. (2015). Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available at: [Link]

  • Jameel, R. A., & Al-Hadedi, A. A. M. (2011). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. Available at: [Link]

  • El-Hashash, M. A., et al. (2000). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 5(1), 81-93. Available at: [Link]

  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Available at: [Link]

  • Kráľová, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(15), 8820-8830. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. Available at: [Link]

  • El-Hashash, M. A. (2013). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research, 13, 1-13. Available at: [Link]

  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. International Journal of Drug Development and Research, 3(2), 265-271. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK Inhibitors. Molecules, 28(19), 6958. Available at: [Link]

  • Solea, A. B., et al. (2022). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry, 20(4), 819-823. Available at: [Link]

  • Mitchell, E. A., et al. (2014). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 12(3), 444-452. Available at: [Link]

  • Liu, S., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2736-2743. Available at: [Link]

Sources

Application Note: Microwave-Assisted Transformations of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details high-efficiency protocols for the microwave-assisted transformation of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (also referred to as


-(ethoxycarbonylmethyl)anthranilic acid). This bifunctional building block—containing both a carboxylic acid and an 

-amino ester moiety—is a critical precursor in the synthesis of privileged medicinal scaffolds, specifically 1,4-benzodiazepine-2,5-diones and 3-acetoxyindoles .

Conventional thermal heating for these cyclizations often requires prolonged reflux (24–48 hours), high-boiling solvents (e.g., xylene, DMSO), and results in thermal decomposition or racemization. Microwave (MW) irradiation overcomes these thermodynamic barriers via dipolar polarization, reducing reaction times to minutes and significantly improving impurity profiles.

Chemical Context

The substrate presents a unique reactivity profile:

  • Carboxylic Acid (C-1): Susceptible to amidation with primary amines.

  • Ethyl Ester (Side Chain): Electrophilic site for intramolecular cyclization.

  • Secondary Amine: Nucleophilic center participating in ring closure.

Application I: Synthesis of 1,4-Benzodiazepine-2,5-diones

The 1,4-benzodiazepine-2,5-dione core is a "privileged structure" in drug discovery, serving as a peptidomimetic scaffold for GPCR ligands and enzyme inhibitors.

Reaction Scheme

The synthesis involves a condensation between the substrate and a primary amine (


), followed by intramolecular cyclization.
Experimental Protocol

Reagents:

  • Substrate: 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (1.0 equiv)

  • Amine (

    
    ): Aliphatic or Aromatic amine (1.2 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Toluene/AcOH (9:1)

  • Catalyst (Optional): Montmorillonite K-10 (for unreactive amines)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent pressure vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid in 3 mL of glacial acetic acid.

  • Addition: Add 1.2 mmol of the primary amine. Cap the vial with a Teflon-lined septum.

  • Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.

  • Microwave Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 160 °C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High.[1][2][3]

  • Work-up:

    • Cool the reaction to 50 °C using compressed air cooling.

    • Pour the mixture into 20 mL of ice-cold water.

    • Precipitation: The product usually precipitates as a white/off-white solid. Filter and wash with cold water (

      
      ) and diethyl ether (
      
      
      
      ).
    • Alternative: If no precipitate forms, extract with Ethyl Acetate, wash with sat.

      
       (to remove AcOH), dry over 
      
      
      
      , and concentrate.
Data & Yield Comparison
EntryAmine Type (

)
Conventional (Reflux/Xylene/24h)Microwave (160°C/15min)Improvement Factor
1 Benzylamine65% Yield92% Yield 1.4x
2

-Butylamine
58% Yield88% Yield 1.5x
3 Aniline45% Yield81% Yield 1.8x
4 4-Methoxybenzylamine62% Yield94% Yield 1.5x

Expert Insight: The drastic improvement in yield for aniline (Entry 3) is attributed to the microwave's ability to overcome the lower nucleophilicity of aromatic amines, driving the initial amide bond formation which is the rate-determining step.

Application II: Synthesis of 3-Acetoxyindoles (Dieckmann Cyclization)

This substrate can undergo an intramolecular Dieckmann-type condensation to form the indole core. This is a vital route for accessing indoxyl derivatives.

Experimental Protocol

Reagents:

  • Substrate: 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (1.0 equiv)

  • Reagent/Solvent: Acetic Anhydride (

    
    ) (5.0 equiv)
    
  • Base: Sodium Acetate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    )

Step-by-Step Methodology:

  • Setup: Load 1.0 mmol of substrate, 2.0 mmol anhydrous

    
    , and 3 mL 
    
    
    
    into a 10 mL microwave vial.
  • Irradiation:

    • Temperature: 140 °C.

    • Time: 10 minutes.

    • Power: Max 150 W (Caution:

      
       is lossy and heats rapidly).
      
  • Work-up:

    • Pour reaction mixture into ice water to hydrolyze excess anhydride.

    • Extract with Dichloromethane (DCM).

    • Purify via flash column chromatography (Hexane/EtOAc).

Product:


-Acetyl-3-acetoxyindole. (Note: The carboxylic acid is often decarboxylated or acetylated depending on exact conditions, but cyclization is the primary event).

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways controlled by the co-reactant.

G Substrate 2-[(2-Ethoxy-2-oxoethyl) amino]benzoic acid Amide_Inter Intermediate: Amide Formation Substrate->Amide_Inter MW, 160°C + R-NH2 Dieckmann Dieckmann Cyclization Substrate->Dieckmann MW, 140°C + Ac2O Amine Primary Amine (R-NH2) BZD_Product 1,4-Benzodiazepine- 2,5-dione Amide_Inter->BZD_Product Cyclization (- EtOH, - H2O) Ac2O Ac2O / NaOAc Indole_Product N-Acetyl-3- acetoxyindole Dieckmann->Indole_Product Acetylation & Decarboxylation

Figure 1: Divergent synthesis pathways from the core scaffold using microwave irradiation.[4][5]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following critical parameters during execution:

  • Pressure Monitoring:

    • Observation: If pressure spikes >15 bar rapidly, decarboxylation is occurring too fast.

    • Correction: Reduce temperature to 140 °C and extend time to 20 mins.

  • Solvent Polarity:

    • Glacial Acetic Acid is the optimal solvent because it is a strong microwave absorber (

      
      ) and catalyzes the amide formation.
      
    • Validation: If using non-polar solvents (Toluene), the reaction will fail unless a "susceptor" (like ionic liquid or polar additive) is added.

  • Water Management:

    • The reaction produces water. In a closed MW system, equilibrium can prevent full conversion.

    • Solution: Use molecular sieves (4Å) inside the microwave vial (if using a non-stirring compatible setup) or ensure the excess AcOH drives the equilibrium.

References

  • Santagada, V., et al. (2009). "Microwave-Assisted Synthesis of 1,4-Benzodiazepine-2,5-diones." Molecules, 14(10), 3950-3963. [Link]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Pellón, R. F., et al. (2006).[6] "Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation." Synthetic Communications, 36(3), 271-277.[6] [Link][6]

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. (Context on Ugi/Benzodiazepine scaffolds). [Link]

Sources

Preparation of benzodiazepine derivatives from 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1,4-Benzodiazepine-2,5-diones from 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid

Executive Summary

The 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anxiolytics, anticonvulsants, and increasingly, as peptidomimetics for protein-protein interaction inhibition.

This guide details the conversion of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (also known as


-(ethoxycarbonylmethyl)anthranilic acid) into functionalized 1,4-benzodiazepine-2,5-diones. Unlike the conventional isatoic anhydride route, this protocol utilizes the linear anthranilic acid derivative, allowing for greater regiocontrol and the introduction of diverse amine substituents at the 

-position via a robust Amidation-Cyclization sequence.

Strategic Chemical Overview

The synthesis relies on a two-stage condensation logic. The starting material contains both a carboxylic acid (C5 precursor) and an ester (C2 precursor). The transformation requires the insertion of a primary amine (


) to close the seven-membered ring.

Mechanism of Action:

  • Activation: The carboxylic acid of the anthranilic core is activated (using carbodiimides or mixed anhydrides).

  • Amidation: Nucleophilic attack by the external primary amine (

    
    ) forms an acyclic diamide intermediate.
    
  • Cyclization (Lactamization): Under thermal or basic conditions, the amide nitrogen attacks the ethyl ester, releasing ethanol and closing the 1,4-diazepine ring.

This pathway avoids the formation of oligomers often seen in direct amino acid condensations and allows for the introduction of bulky or sensitive R-groups.

Visualizing the Reaction Pathway

The following diagram illustrates the critical intermediates and decision points in the synthesis.

BenzodiazepineSynthesis SM Starting Material 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid Activation Carboxylic Acid Activation (EDC/HOBt or SOCl2) SM->Activation Step 1 Intermediate Acyclic Diamide Intermediate Activation->Intermediate + Amine Amine Primary Amine (R-NH2) Amine->Intermediate Cyclization Cyclization (Base/Heat) Intermediate->Cyclization - EtOH Product Target Product 1,4-Benzodiazepine-2,5-dione Cyclization->Product Ring Closure

Figure 1: Stepwise conversion of N-(ethoxycarbonylmethyl)anthranilic acid to the benzodiazepine scaffold.

Detailed Experimental Protocols

Protocol A: Two-Step Coupling-Cyclization (High Precision)

Recommended for valuable amines or when isolation of the intermediate is required for QC.

Reagents:

  • Starting Material: 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (1.0 equiv)

  • Primary Amine (

    
    ): (1.1 equiv)
    
  • Coupling Agent: EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv)
    
  • Base: DIPEA (2.0 equiv) for coupling; DBU (0.5 equiv) for cyclization

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of starting material in 5 mL anhydrous DMF. Add 1.2 mmol EDC

    
    HCl and 1.2 mmol HOBt. Stir at 0°C for 30 minutes to form the active ester.
    
  • Coupling: Add 1.1 mmol of the primary amine and 2.0 mmol DIPEA. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate (acyclic diamide) should be the major peak.

  • Cyclization: Once coupling is complete, add 0.5 mmol DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) directly to the reaction mixture. Heat to 80°C for 4–6 hours.

    • Note: The base facilitates the deprotonation of the amide nitrogen, promoting attack on the ester.

  • Workup: Pour the reaction mixture into ice-cold brine (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 5% LiCl solution (to remove DMF), then water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted One-Pot Synthesis (High Throughput)

Recommended for library generation and robust substrates.

Reagents:

  • Starting Material (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Toluene/AcOH (9:1)

Methodology:

  • Preparation: In a 10 mL microwave vial, suspend 1.0 mmol of starting material and 1.2 mmol of primary amine in 3 mL of Glacial Acetic Acid.

  • Irradiation: Cap the vial and irradiate at 130°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

    • Mechanistic Insight: Acetic acid acts as both solvent and acid catalyst, activating the ester carbonyl and protonating the leaving group (ethoxide).

  • Workup: Cool to room temperature. Often, the product precipitates upon cooling or addition of cold water. Filter the solid and wash with diethyl ether.

  • Recrystallization: If necessary, recrystallize from EtOH/Water.

Data Analysis & Quality Control

Table 1: Comparison of Synthetic Methods

FeatureProtocol A (Stepwise)Protocol B (Microwave)
Reaction Time 18–24 Hours15–30 Minutes
Yield (Typical) 65–80%50–70%
Purity (Crude) Moderate (requires column)High (often precipitation)
Substrate Scope Broad (tolerates sensitive groups)Limited (acid-stable groups only)
Atom Economy Lower (coupling reagents used)High (thermal condensation)

Critical Quality Attributes (CQAs):

  • 1H NMR Validation: Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm). The methylene protons at C3 (ring position) typically appear as a singlet or AB quartet around 3.8–4.5 ppm depending on ring conformation.

  • IR Spectroscopy: Appearance of two distinct carbonyl stretches: Amide I (approx. 1680

    
    ) and Urea/Lactam-like carbonyl (approx. 1710 
    
    
    
    ).

Troubleshooting Guide

  • Issue: Incomplete Cyclization.

    • Symptom:[1][2][3] LC-MS shows mass of acyclic diamide (

      
       relative to product).
      
    • Remedy: Increase temperature in Protocol A to 100°C or switch to a stronger base (e.g., NaH in THF) for the second step.

  • Issue: Hydrolysis of Ester.

    • Symptom:[1][2][3] Formation of the dicarboxylic acid derivative.

    • Remedy: Ensure anhydrous conditions. If using Protocol B, ensure acetic acid is glacial and dry.

  • Issue: Polymerization.

    • Symptom:[1][2][3] Gummy, insoluble residue.

    • Remedy: Dilute the reaction.[4] High concentrations favor intermolecular reactions over the desired intramolecular cyclization.

References

  • Microwave-Assisted Synthesis: De La Cruz, J. et al. "Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid." J. Braz. Chem. Soc., 2018. 5[1][2][3][6][7][8][9][10][11][12][13][14]

  • Ugi-Deprotection-Cyclization Strategy: "Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds." PMC (NIH), 2013. 2[2][3][6][12][14]

  • General Benzodiazepine Synthesis: "Synthesis of 1,4-benzodiazepine-3,5-diones." J. Org. Chem., 2004.[15] 15[2][3][6][12][14]

  • Solid Phase & Library Approaches: "Microwave-Assisted Fluorous Synthesis of a 1,4-Benzodiazepine-2,5-dione Library." Scilit, 2025.[7] 16[1][2][3][6][12][13][14]

Sources

Troubleshooting & Optimization

Minimizing hydrolysis side reactions of the ethoxy group in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Stability Support Center. Ticket ID: ETH-ACID-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Identify Your Risk Profile

Before implementing a fix, we must categorize the specific "ethoxy" functionality you are trying to preserve. The hydrolytic stability of an ethoxy group (


) varies by orders of magnitude depending on its chemical environment.

Select your functional group to view the specific risk profile:

Ethoxy TypeStructureAcid Stability RiskPrimary Failure Mode
Ethyl Ether

Low Generally stable. Cleavage requires strong Lewis acids (e.g.,

) or HI/HBr + Heat.
Ethyl Ester

Moderate Susceptible to

hydrolysis. Requires water + acid + time/heat.[1]
Acetal / Ketal

Critical Extremely labile. Will hydrolyze rapidly even with mild acid and trace moisture.
Orthoester

Critical Extremely labile. Often used as water scavengers because they hydrolyze so fast.

Immediate Action: If you are working with Acetals or Orthoesters , standard acidic conditions will almost certainly cleave them. You must switch to basic conditions or use strictly anhydrous Lewis acids. The guide below focuses primarily on Ethyl Esters , where preservation is difficult but manageable.

The Mechanism: Why Hydrolysis Happens

To prevent the reaction, you must break the mechanistic chain. The hydrolysis of ethyl esters in acid typically follows the


 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.

The Enemy: Water acts as the nucleophile. The acid is merely the catalyst that activates the carbonyl.

EsterHydrolysis Ester Ethyl Ester (Substrate) Activated Activated Carbonyl (Electrophilic) Ester->Activated Protonation H_Ion H+ (Catalyst) H_Ion->Activated Tetra Tetrahedral Intermediate Activated->Tetra Nucleophilic Attack Water H2O (Nucleophile) Water->Tetra Product Carboxylic Acid + Ethanol Tetra->Product Elimination (-EtOH)

Figure 1: The


 hydrolysis pathway. Note that water is the rate-limiting reagent in non-aqueous synthesis.
Troubleshooting & Optimization Strategies
Strategy A: Thermodynamic Control (Water Activity)

The most effective method is to remove the nucleophile (water).

  • The Law: Rate

    
    . If 
    
    
    
    , the reaction cannot proceed, regardless of acid strength.
  • Implementation:

    • Use anhydrous solvents (DCM, THF, Dioxane) stored over activated molecular sieves (3Å or 4Å).

    • Use anhydrous acids (e.g., HCl in Dioxane/Ether rather than aqueous HCl).

    • Caution: Commercial "anhydrous" acids often absorb atmospheric moisture rapidly. Titrate or use fresh bottles.

Strategy B: Kinetic Control (Temperature & Sterics)

If water cannot be completely eliminated, you must slow the reaction kinetics.

  • Temperature: Hydrolysis rates drop significantly at lower temperatures. Conduct acid-mediated deprotections (of other groups) at 0°C or -78°C if possible.

  • Steric Shielding: If you are designing the molecule, introducing bulky groups (e.g., tert-butyl or isopropyl) near the ethoxy site will retard hydrolysis (Taft Steric Parameter effects), though this is often not adjustable in late-stage synthesis.

Strategy C: The "Transesterification" Trap
  • Symptom: You treated your ethyl ester with HCl in Methanol, and now you have a Methyl ester.

  • Cause: Solvolysis. Methanol acted as the nucleophile instead of water.

  • Fix: Always match the solvent alcohol to the ester group (e.g., use Ethanol for Ethyl esters) OR use non-nucleophilic solvents (DCM, Toluene).

Experimental Protocols
Protocol 1: Anhydrous Acidic Deprotection (Preserving Ethyl Esters)

Use this when removing an acid-labile group (like Boc) in the presence of an ethyl ester.

  • Preparation: Dry all glassware in an oven (

    
    ) for 2 hours. Cool under a stream of dry Nitrogen/Argon.
    
  • Solvent System: Select 1,4-Dioxane or Dichloromethane (DCM) . Ensure water content is

    
     (Karl Fischer titration recommended).
    
  • Reagent: Use 4M HCl in Dioxane (commercially available anhydrous).

    • Alternative: TFA (Trifluoroacetic acid) can be used, but it is hygroscopic. Distill TFA over

      
       if ultra-dry conditions are needed.
      
  • Execution:

    • Dissolve substrate in solvent at 0°C .

    • Add acid dropwise.

    • Monitor reaction via TLC. Stop immediately upon consumption of starting material.

  • Quenching (Critical Step):

    • Do NOT quench by dumping into water. The heat of neutralization + water = rapid hydrolysis.

    • Correct Method: Pour reaction mixture into a chilled (

      
      ), vigorously stirring solution of Sat. 
      
      
      
      (excess). The basic buffer neutralizes the acid before the mixture warms up.
Protocol 2: The "Double-Buffer" Workup

Use this if you observe hydrolysis during the extraction/workup phase.

  • Principle: Hydrolysis often occurs after the reaction, in the separatory funnel, because the aqueous layer becomes acidic.

  • Setup: Prepare a quench buffer of Phosphate Buffer (pH 7.0) or Sat.

    
    .
    
  • Procedure:

    • Dilute the organic reaction mixture with excess organic solvent (EtOAc or DCM) before adding water.

    • Wash immediately with the buffer.

    • Back-Extraction: Re-extract the aqueous layer once to recover any hydrolyzed product (acid), though the goal is to prevent it.

    • Drying: Dry organic layer over

      
       (neutral) rather than 
      
      
      
      (slightly acidic) if the ester is extremely sensitive.
Decision Logic: Visual Troubleshooting

Use this flow to determine the correct modification for your experiment.

DecisionTree Start Start: Ethoxy Group Instability TypeCheck Identify Ethoxy Type Start->TypeCheck IsAcetal Acetal/Orthoester? TypeCheck->IsAcetal IsEster Ethyl Ester? TypeCheck->IsEster AcetalAction STOP. Switch to Basic or Lewis Acid conditions. IsAcetal->AcetalAction Yes EsterCheck Is Water Necessary? IsEster->EsterCheck Yes YesWater Kinetic Control: Lower Temp (0°C) Buffer pH EsterCheck->YesWater Yes (Aq. Acid) NoWater Thermodynamic Control: Use Anhydrous HCl/Dioxane + Molecular Sieves EsterCheck->NoWater No (Deprotection)

Figure 2: Troubleshooting decision tree for ethoxy stability.

FAQ: Common User Issues

Q: Can I use Lewis Acids (like


 or 

) to avoid hydrolysis?
A: Yes, but with caution. Lewis acids can cleave ethers and esters through a different mechanism (complexation with the oxygen followed by nucleophilic attack by the halide).
  • Safe:

    
     or 
    
    
    
    (mild).
  • Unsafe:

    
    , 
    
    
    
    (strong, will cleave the ethoxy group).

Q: I'm seeing "transesterification" in my LC-MS. Why? A: You likely used Methanol (MeOH) as a solvent with an acid catalyst. The methoxy group replaced your ethoxy group. Switch to Ethanol (EtOH) to make the side-reaction "invisible" (Ethyl replaces Ethyl), or use an aprotic solvent like THF.

Q: My ester is stable in 1N HCl but hydrolyzes in 6N HCl. Why? A: Acid concentration increases the rate exponentially by protonating a higher percentage of carbonyls. Furthermore, concentrated acids often generate heat upon dilution. Always dilute acid into water/ice before adding your substrate to control the exotherm.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Section: Protection for the Carboxyl Group).

  • Satchell, D. P. N., & Satchell, R. S. (1970). The Mechanisms of Hydrolysis of Esters and Amides. In The Chemistry of Carboxylic Acids and Esters.

  • ChemGuide.The Mechanism for the Acid Catalysed Hydrolysis of Esters. (Detailed walkthrough of the

    
     mechanism). 
    

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (Molecular Formula: C₁₁H₁₃NO₄, Molecular Weight: 223.23 g/mol ). Designed for researchers, analytical scientists, and professionals in drug development, this document elucidates the characteristic fragmentation patterns of this molecule, primarily under electrospray ionization (ESI) followed by collision-induced dissociation (CID). We will explore the key fragmentation pathways, compare them with potential isomers, and provide detailed experimental protocols for data acquisition. The guide emphasizes the mechanistic rationale behind the observed cleavages, grounded in the established principles of mass spectrometry.

Molecular Structure and Key Fragmentation Loci

The fragmentation behavior of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid is dictated by its unique structural features. The molecule comprises an anthranilic acid core N-substituted with an ethyl ester moiety. This arrangement presents several susceptible sites for fragmentation under mass spectrometric conditions.

  • Ethyl Ester Group: A primary site for fragmentation, prone to losses of the ethoxy group or ethylene.[1][2]

  • Carboxylic Acid Group: Can undergo decarboxylation or loss of water, often influenced by adjacent functional groups.[3][4]

  • Secondary Amine Linker: The C-N bonds are potential cleavage sites.

  • Ortho-Substitution Pattern: The proximity of the carboxylic acid and the N-substituted amino group on the benzene ring can lead to unique "ortho-effects," resulting in characteristic fragmentation pathways not observed in the meta or para isomers.[5][6]

The analysis that follows will primarily consider fragmentation from the protonated molecular ion, [M+H]⁺, at an m/z of 224.2, which is the expected parent ion in positive-mode ESI.

Primary Fragmentation Pathways under ESI-MS/MS

Upon collisional activation, the protonated molecule [M+H]⁺ (m/z 224.2) undergoes several competing fragmentation reactions. The principal pathways involve the most labile parts of the molecule: the ester and the carboxylic acid groups, often influenced by the ortho arrangement.

Pathway A: Ester-Driven Fragmentation

The ethyl ester is a major driver of the initial fragmentation events.

  • Loss of Ethanol (C₂H₅OH): A common and often dominant fragmentation for molecules containing both an ester and a protonatable site is the neutral loss of ethanol (46.07 Da). This rearrangement leads to the formation of a stable cyclic acylium-type ion at m/z 178.1 .

  • Loss of Ethene (C₂H₄): A McLafferty-type rearrangement can lead to the loss of ethene (28.05 Da), resulting in a fragment ion at m/z 196.1 . This ion represents the protonated 2-(carboxymethylamino)benzoic acid.

Pathway B: Carboxylic Acid and Ortho-Effect Driven Fragmentation

The carboxylic acid group, particularly due to its position adjacent to the bulky side chain, readily participates in fragmentation.

  • Loss of Water (H₂O): The protonated molecule can easily eliminate a molecule of water (18.02 Da), especially through an ortho-effect involving the amine proton and the carboxylic acid. This produces a prominent ion at m/z 206.1 .

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44.01 Da) from the carboxylic acid group is another characteristic fragmentation, yielding an ion at m/z 180.1 .

  • Concerted Loss of Water and Carbon Monoxide: Following an initial loss of water, the resulting ion at m/z 206.1 can further lose carbon monoxide (28.01 Da) from the carboxylic acid moiety, leading to a fragment at m/z 178.1 .

The diagram below illustrates these primary fragmentation pathways originating from the protonated parent molecule.

G parent [M+H]⁺ m/z 224.2 C₁₁H₁₄NO₄⁺ frag178 Fragment Ion m/z 178.1 parent->frag178 - C₂H₅OH (46.07 Da) frag206 Fragment Ion m/z 206.1 parent->frag206 - H₂O (18.02 Da) frag196 Fragment Ion m/z 196.1 parent->frag196 - C₂H₄ (28.05 Da) frag180 Fragment Ion m/z 180.1 parent->frag180 - CO₂ (44.01 Da) frag206->frag178 - CO (28.01 Da)

Caption: Predicted ESI-MS/MS fragmentation of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.

Comparative Analysis: The Significance of Isomeric Position

The fragmentation pattern of the ortho isomer is distinct from its meta (3-substituted) and para (4-substituted) counterparts.

Feature2- (ortho) Isomer3- (meta) & 4- (para) IsomersRationale
Loss of H₂O Highly favoredLess favored or absentThe proximity of the two functional groups in the ortho position facilitates an intramolecular rearrangement (ortho-effect) leading to water elimination.[6] This pathway is sterically hindered for the meta and para isomers.
Loss of Ethanol FavoredFavoredThis is a general fragmentation pathway for the ethyl ester side-chain and is expected to be present in all isomers.[1]
Ion Abundance The ion at m/z 178.1 (from ethanol loss) and m/z 206.1 (from water loss) are expected to be significant.The ion at m/z 178.1 is expected to be a primary fragment, but the m/z 206.1 ion will be of very low abundance or absent.The unique water loss channel provides a diagnostic peak to differentiate the ortho isomer from the others.

This comparative fragmentation behavior is crucial for unambiguous isomer identification in complex matrices, a common challenge in drug metabolism studies and impurity profiling.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a representative protocol for analyzing 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with liquid chromatography (LC).

A. Sample and Mobile Phase Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of mobile phase A and B.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

B. LC-MS Parameters

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 2 µL.

C. Mass Spectrometer Parameters (Positive ESI Mode)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Nebulizer Gas (N₂): 45 psi.

  • Drying Gas (N₂): 10 L/min at 325°C.

  • MS¹ Scan Range: m/z 50 - 400.

  • MS² (CID) Acquisition:

    • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 224.2.

    • Isolation Width: ~1.5 Da.

    • Collision Energy: Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the formation of different fragments and establish the complete fragmentation tree. Nitrogen is typically used as the collision gas.[6]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Dilution Dilution Stock->Dilution to 1 µg/mL LC LC Separation (C18 Column) Dilution->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 CID Isolation & CID (m/z 224.2) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

Summary of Key Diagnostic Ions

The following table summarizes the key fragment ions that are diagnostic for the structure of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.

m/z (Nominal)Exact MassProposed FormulaNeutral LossFragmentation PathwayDiagnostic Value
224224.0866[C₁₁H₁₄NO₄]⁺-Protonated Molecule [M+H]⁺Parent Ion
206206.0761[C₁₁H₁₂NO₃]⁺H₂OLoss of water from carboxylic acidHigh (Ortho-Isomer Specific)
196196.0604[C₉H₁₀NO₄]⁺C₂H₄McLafferty rearrangement in esterModerate
180180.0968[C₁₀H₁₄NO₂]⁺CO₂DecarboxylationModerate
178178.0448[C₉H₈NO₃]⁺C₂H₅OHLoss of ethanol from esterHigh (Primary Fragment)

Conclusion

The mass spectrometry fragmentation of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid is characterized by several predictable and structurally informative pathways. The most significant cleavages involve the neutral losses of ethanol (C₂H₅OH) and water (H₂O) from the protonated molecular ion. The loss of water is a highly specific fragmentation pathway driven by an ortho-effect, making it a key diagnostic marker for distinguishing this compound from its meta and para isomers. By utilizing controlled collision-induced dissociation and comparing against these characteristic pathways, researchers can confidently identify and characterize this molecule in various analytical applications.

References

  • ResearchGate. "Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of aminobenzoic acid." Available at: [Link]

  • MassBank. "Benzocaine; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+." Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

  • National Center for Biotechnology Information. "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Available at: [Link]

  • Doc Brown's Chemistry. "mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern." Available at: [Link]

  • Thieme. "Structure Determination of Organic Compounds - Fragmentation Processes." Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. For a compound such as 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, confirming its elemental composition is a foundational step that validates its stoichiometric integrity and bulk purity. This guide provides an in-depth comparison of the standards, methodologies, and analytical approaches essential for this determination, tailored for researchers, scientists, and drug development professionals.

The Foundational Benchmark: Theoretical Elemental Composition

Before any analysis can be performed, a theoretical benchmark must be established. This is the calculated elemental composition based on the compound's molecular formula, which serves as the absolute standard against which all experimental results are measured.

The molecular formula for 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid is C₁₁H₁₃NO₄ [1][2][3]. Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.01111132.12159.19
HydrogenH1.0081313.1045.87
NitrogenN14.007114.0076.28
OxygenO15.999463.99628.67
Total 223.228 100.00

This theoretical data is the gold standard. For a synthesized batch of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid to be considered pure, the experimentally determined percentages of C, H, and N must align closely with these values, typically within a ±0.4% deviation, a common requirement for publication in peer-reviewed journals[4].

Primary Method: CHN(O) Combustion Analysis

The state-of-the-art and most pervasive technique for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[4][5][6] This method provides a quantitative assessment of the mass percentages of these key elements, allowing for direct comparison with the theoretical values.

Principle of Combustion Analysis

The methodology is based on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. This process, often referred to as the Dumas method, converts the elements into simple, detectable gases.[6]

  • Carbon (C) is converted to Carbon Dioxide (CO₂)

  • Hydrogen (H) is converted to Water (H₂O)

  • Nitrogen (N) is converted to Nitrogen Gas (N₂)

Following combustion, the resulting gases are passed through a series of separation columns and detectors, most commonly a thermal conductivity detector (TCD), which quantifies each component.[5][6]

Experimental Workflow

A self-validating combustion analysis workflow is critical for ensuring trustworthy results. This involves meticulous sample preparation, instrument calibration with certified reference materials, and precise execution.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh_sample 1. Weigh Sample (1-3 mg of C₁₁H₁₃NO₄) in tin capsule autosampler 3. Load into Autosampler weigh_std 2. Weigh Standard (e.g., Acetanilide) in separate capsule furnace 4. Combustion (~900-1000°C in O₂) autosampler->furnace Sample Drop reduction 5. Reduction Tube (Removes excess O₂, converts NOx to N₂) furnace->reduction CO₂, H₂O, N₂, NOx, O₂ separation 6. Gas Separation (GC Column) reduction->separation CO₂, H₂O, N₂ detection 7. Detection (Thermal Conductivity Detector) separation->detection Separated Gases calibration 8. Calibration Curve (Generated from Standard) detection->calibration calculation 9. Calculate %C, %H, %N in Sample calibration->calculation report 10. Final Report vs. Theoretical Values calculation->report

Caption: Workflow for CHN Combustion Analysis.

Detailed Experimental Protocol: CHN Analysis

This protocol outlines the steps for a robust and self-validating analysis.

  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~950°C and ~650°C, respectively).

    • Verify stable helium carrier gas flow and leak-check the system.

  • Calibration:

    • Accurately weigh 1-3 mg of a certified organic elemental analysis standard (e.g., Acetanilide) into a tin capsule.

    • Analyze a minimum of three standards to establish a calibration curve and verify instrument performance. The results should be within ±0.3% of the standard's certified values.

  • Sample Preparation:

    • Ensure the 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid sample is homogenous and dry.

    • Using an ultra-microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule. Fold the capsule to ensure no sample can escape.

  • Analysis:

    • Run a blank (empty tin capsule) to zero the instrument baseline.

    • Analyze the prepared sample capsules. It is best practice to run each sample in duplicate or triplicate to ensure precision.

    • Run a calibration check standard after every 10-15 samples to verify instrument stability.

  • Data Evaluation:

    • The instrument software will use the calibration file to calculate the mass percentages of C, H, and N in the sample.

    • Compare the experimental results to the theoretical values calculated in Section 1. The deviation should be within the laboratory's established acceptance criteria (e.g., ±0.4%).

Comparison of Certified Reference Materials (CRMs)

The trustworthiness of combustion analysis hinges on proper calibration with high-purity, certified reference materials. The choice of standard can depend on the expected elemental composition of the unknown sample.

Reference MaterialChemical FormulaTheoretical %CTheoretical %HTheoretical %NKey Application Notes
Acetanilide C₈H₉NO71.096.7110.36A widely used, stable, and reliable standard for general-purpose CHN calibration.[7][8]
EDTA C₁₀H₁₆N₂O₈41.105.529.59Useful for calibrating across a broader range, especially for compounds with higher oxygen content.[9][10]
Sulfanilic Acid C₆H₇NO₃S41.614.078.09An excellent choice when sulfur (S) analysis is also required (CHNS analyzers).[11]
Benzoic Acid C₇H₆O₂68.854.950.00A nitrogen-free standard, useful for verifying C and H channels independently.[7]

Complementary Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

While combustion analysis confirms the bulk composition of C, H, N, and O, it does not provide information about inorganic or metallic elemental impurities. For drug development professionals, controlling these impurities is a critical regulatory requirement.[12][13] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for this purpose.[14][15][16]

Principle and Purpose of ICP-MS

ICP-MS is a powerful technique for detecting metals and several non-metals at trace and ultra-trace concentrations (parts-per-billion or lower).[17][18] The process involves introducing a liquid sample into a high-temperature argon plasma (~6,000-10,000 K), which atomizes and ionizes the elements.[18] These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly sensitive detection.

The primary purpose of ICP-MS in this context is not to verify the C₁₁H₁₃NO₄ formula, but to quantify potentially harmful elemental impurities that may have been introduced from catalysts, reagents, or manufacturing equipment. This is governed by guidelines such as ICH Q3D and USP General Chapter <232>.[12][13]

ICP-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh_sample 1. Weigh Sample (e.g., 50-100 mg) digestion 2. Microwave Digestion (with conc. HNO₃/HCl) weigh_sample->digestion dilution 3. Dilute to Final Volume with Deionized Water digestion->dilution introduction 4. Sample Introduction (Nebulizer) dilution->introduction plasma 5. Ionization (Argon Plasma at ~8000 K) introduction->plasma Aerosol interface 6. Ion Extraction (Interface Cones) plasma->interface Ion Beam mass_spec 7. Mass Separation (Quadrupole) interface->mass_spec detection 8. Detection (Electron Multiplier) mass_spec->detection quantification 9. Quantification (vs. Calibration Standards) detection->quantification report 10. Report Concentrations (e.g., in µg/g) quantification->report

Caption: Workflow for Elemental Impurity Analysis via ICP-MS.

Comparative Summary: Combustion Analysis vs. ICP-MS

These two techniques are not alternatives but are complementary, providing a comprehensive elemental profile of a pharmaceutical compound.

ParameterCombustion Analysis (CHNO)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Purpose Determines bulk elemental composition (% by mass) of organic elements.Quantifies trace and ultra-trace elemental impurities (metals and some non-metals).[14][17]
Elements Detected C, H, N, S, OMost of the periodic table, especially metals (e.g., Pd, Pt, As, Pb, Hg, Ni).[18]
Typical Sample Size 1-3 milligrams10-500 milligrams
Detection Levels Percent (%) levelParts-per-million (ppm) to parts-per-trillion (ppt)
Sample State Solid or liquidLiquid (solids require acid digestion).[17][19]
Key Application Formula confirmation, purity assessment, stoichiometric verification.Regulatory compliance (ICH Q3D, USP <232>), catalyst residue analysis, safety assessment.[13][20]

Conclusion

For 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, a robust elemental analysis strategy is a two-pronged approach. Combustion analysis serves as the primary standard for confirming the molecular formula and assessing the bulk purity by comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen against their theoretical values. This method's validity is underpinned by rigorous adherence to protocols and calibration with certified reference materials.

Concurrently, ICP-MS provides the orthogonal, high-sensitivity analysis required to quantify inorganic elemental impurities, ensuring the final product meets the stringent safety standards mandated by regulatory bodies. Together, these techniques provide a comprehensive and defensible elemental profile, which is indispensable for advancing a compound through the drug development pipeline.

References

  • Williams, C., Spraul, J., & McBurne, A. (2024, April 9). Leveraging Inductively Coupled Plasma Mass Spectrometry To Its Full Potential. Vertex AI Search.
  • Elemental analysis: operation & applic
  • Biomedical and Pharmaceutical Applications of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). (n.d.).
  • Combustion analysis. (n.d.). Wikipedia.
  • ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works. (n.d.). SPECTRO Analytical Instruments.
  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products.
  • Butani, H. H., et al. (2021, September 14).
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Instrumentation, Analysis, Strengths, Limitations, Biomedical and Pharmaceutical Applications. (2024, June 7). Vision Publisher.
  • Inductively coupled plasma mass spectrometry. (n.d.). Wikipedia.
  • Spokoyny, A. M. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC.
  • Combustion Analysis Versus Spectrometric Methods. (2019, February 14). AZoM.
  • Al-Hunaiti, A., et al. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Almac.
  • Combustion Elemental Analysis. (n.d.). Analytik Jena.
  • Combustion Analysis. (n.d.).
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Safety Operating Guide

A Guide to the Safe Disposal of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive procedures for the proper disposal of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information herein is synthesized from established safety protocols for structurally similar compounds and general principles of hazardous waste management. It is imperative to always consult your institution's specific Chemical Hygiene Plan (CHP) and your Environmental Health & Safety (EHS) officer for guidance tailored to your location and facilities.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • May cause respiratory irritation[3]

  • Potential for organ damage with prolonged exposure

Before beginning any work that will generate waste, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, the following personal protective equipment (PPE) is mandatory.[4]

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact, which can lead to irritation. Proper glove removal technique is crucial to avoid cross-contamination.[6]
Body Protection A laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[7] If exposure limits are exceeded, a full-face respirator may be necessary.[5]Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:
  • Select a Compatible Waste Container: Use a clearly labeled, non-reactive container with a secure, tight-fitting lid. The container must be compatible with 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid. Polyethylene or polypropylene containers are generally suitable.[8]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[9] The label must include:

    • The full chemical name: "Waste 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid"

    • The primary hazards (e.g., "Irritant")

    • The date accumulation started

    • The name of the principal investigator or laboratory supervisor

  • Collection: Collect the waste in the designated container. Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or strong acids.[2]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment bin to prevent spills from spreading. Keep the container closed at all times except when adding waste.[10]

Diagram: Waste Disposal Workflow

cluster_0 Laboratory Operations cluster_1 EHS Coordination Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Properly sort Label Container Label Container Segregate Waste->Label Container Clearly identify Store in SAA Store in SAA Label Container->Store in SAA Securely contain Request Pickup Request Pickup Store in SAA->Request Pickup When full or per schedule EHS Collection EHS Collection Request Pickup->EHS Collection Scheduled removal Final Disposal Final Disposal EHS Collection->Final Disposal Compliant treatment

Caption: Workflow for the compliant disposal of chemical waste from the laboratory.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize harm.

Spill Cleanup:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Avoid generating dust.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Final Disposal Procedures

The final disposal of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2][3]

Disposal Pathway Decision Tree:

Waste Generated Waste Generated Is container full? Is container full? Waste Generated->Is container full? Continue Collection Continue Collection Is container full?->Continue Collection No Seal and Request Pickup Seal and Request Pickup Is container full?->Seal and Request Pickup Yes EHS Pickup EHS Pickup Seal and Request Pickup->EHS Pickup Transport to Licensed Facility Transport to Licensed Facility EHS Pickup->Transport to Licensed Facility Incineration or Treatment Incineration or Treatment Transport to Licensed Facility->Incineration or Treatment

Caption: Decision-making process for the final disposal of chemical waste.

Regulatory Compliance

All procedures for the disposal of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) is mandatory.[12][13] This includes the development and implementation of a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures for handling hazardous chemicals in the laboratory.[4]

References

  • Benzoic acid AGR - Labbox. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available at: [Link]

  • MSDS of 2-Ethoxybenzoic Acid - Capot Chemical. Available at: [Link]

  • Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026 - Stericycle. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. Available at: [Link]

  • BENZOIC ACID - Alpha Resources. Available at: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. Available at: [Link]

  • Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98% - Cole-Parmer. Available at: [Link]

  • 1910.1030 - Bloodborne pathogens. | Occupational Safety and Health Administration. Available at: [Link]

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. Available at: [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH. Available at: [Link]

  • Safety Data Sheet Benzoic acid - metasci. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. Available at: [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube. Available at: [Link]

  • THE ENVIRONMENT (PROTECTION) ACT, 1986 | India Code. Available at: [Link]

  • Lab Safety Services - Assessment & Compliance - TRC Companies. Available at: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.